

T-1101-d7: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: **T-1101-d7**

Cat. No.: **B15600444**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **T-1101-d7**, a deuterated analog of the novel anti-cancer agent T-1101. The information is compiled to assist in research and development activities, offering available data on its properties, mechanism of action, and analytical applications.

Quantitative Data Summary

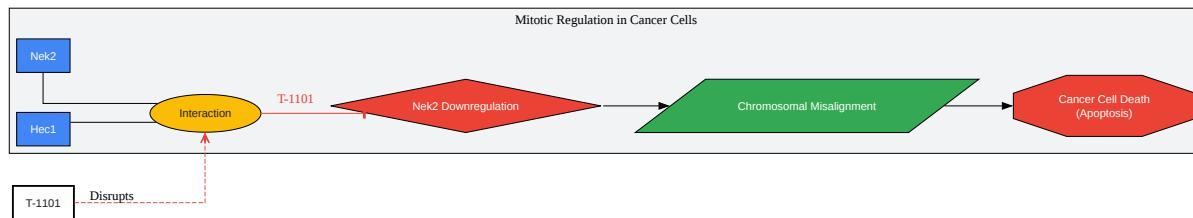
T-1101-d7 is the deuterium-labeled version of T-1101. While a complete Certificate of Analysis is not publicly available, data from various suppliers for the closely related T-1101 tosylate and information on **T-1101-d7** provide key quantitative metrics.

Parameter	Value	Source
Compound	T-1101-d7 (TAI-95-d7)	MedChemExpress[1]
Purity (T-1101 tosylate)	99.27%	Selleck Chemicals[2]
Purity (T-1101 tosylate)	98.10%	Biorbyt[3]
Molecular Weight (T-1101 tosylate)	665.81 g/mol	Selleck Chemicals[2]
Storage Conditions (Powder)	3 years at -20°C	Selleck Chemicals[2]
Storage Conditions (in solvent)	1 year at -80°C; 1 month at -20°C	Selleck Chemicals[2]

Mechanism of Action and Signaling Pathway

T-1101 is a first-in-class oral agent for the treatment of cancer.[4] It functions by specifically disrupting the interaction between two proteins crucial for mitotic regulation in cancer cells: Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[2][4] This disruption leads to the downregulation of Nek2, resulting in chromosomal misalignment and ultimately, cancer cell death.[4]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of T-1101.



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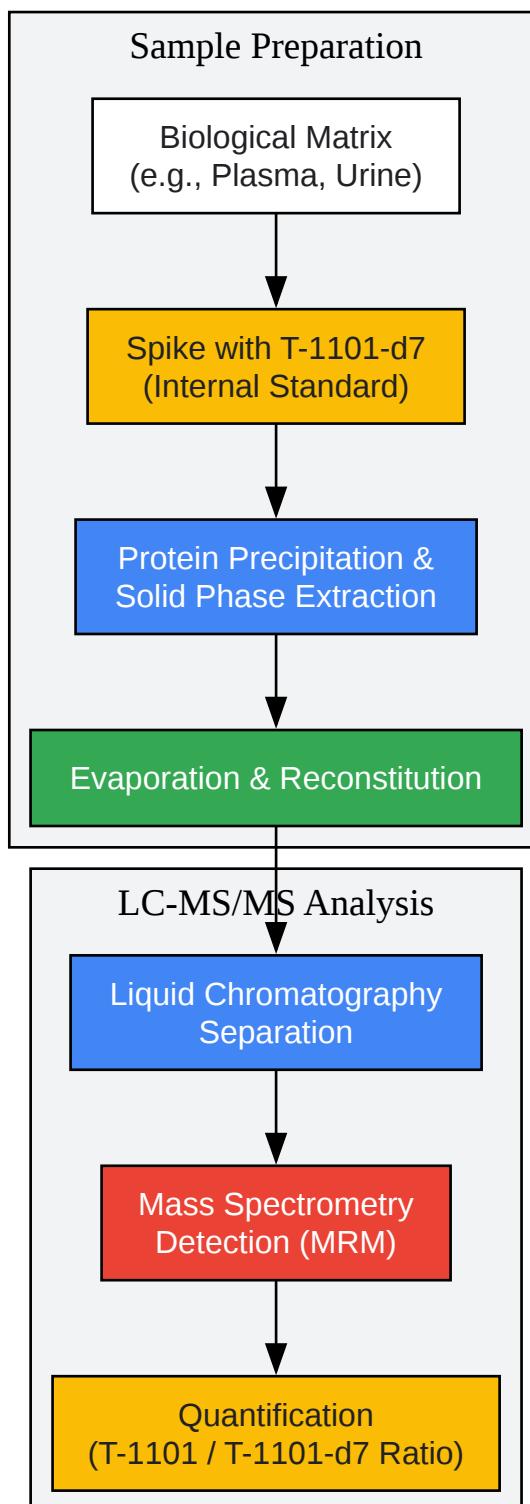
T-1101 Mechanism of Action

Experimental Protocols and Applications

Given that **T-1101-d7** is a stable isotope-labeled compound, its primary application in a research setting is as an internal standard for quantitative analysis.

Bioanalytical Method for Pharmacokinetic Studies

Deuterium-labeled compounds like **T-1101-d7** are commonly used as internal standards in mass spectrometry-based bioanalytical methods to determine the pharmacokinetic profiles of the parent drug (T-1101). A general workflow for such an experiment is outlined below.



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Bioanalytical Workflow for PK Studies

A detailed protocol would involve the following steps:

- Preparation of Standard Solutions: Prepare stock solutions of T-1101 and **T-1101-d7** in an appropriate organic solvent.
- Sample Collection: Collect biological matrices (e.g., plasma, urine) from subjects at various time points after administration of T-1101.
- Sample Preparation:
 - Aliquot a known volume of the biological matrix.
 - Spike the sample with a known concentration of **T-1101-d7** (internal standard).
 - Perform protein precipitation using a solvent like acetonitrile.
 - Further purify the sample using solid-phase extraction (SPE) to remove interfering substances.
 - Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
- LC-MS/MS Analysis:
 - Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
 - Develop a chromatographic method to separate T-1101 and **T-1101-d7** from endogenous matrix components.
 - Optimize the mass spectrometer settings for the detection of both the parent drug and the internal standard, typically using Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Calculate the peak area ratio of T-1101 to **T-1101-d7**.
 - Generate a calibration curve using known concentrations of T-1101.

- Determine the concentration of T-1101 in the unknown samples by interpolating from the calibration curve.

For more specific details on the impact of deuterium substitution on pharmacokinetics, refer to the work by Russak EM, et al.[\[1\]](#)

In Vitro Anti-Tumor Assays

In vitro studies have demonstrated that T-1101 exhibits potent anti-tumor effects across a variety of cancer cell lines, including breast, liver, leukemia, and colorectal cancers, as well as in multidrug-resistant (MDR1)-driven chemorefractory cancer cell lines.[\[4\]](#)

In Vivo Efficacy Studies

Xenograft animal models have shown that T-1101 effectively inhibits the growth of liver and triple-negative breast cancer cells.[\[4\]](#)

Clinical Development of T-1101

T-1101 has undergone Phase I clinical trials in Taiwan, demonstrating rapid absorption, a favorable safety profile, and good tolerability with no dose-limiting toxicities observed.[\[4\]](#) The recommended Phase II dose has been established at 200 mg/day.[\[4\]](#) The FDA has approved the initiation of Phase II clinical trials for patients with advanced neuroendocrine tumors who have not responded to prior standard treatments.[\[4\]](#)

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